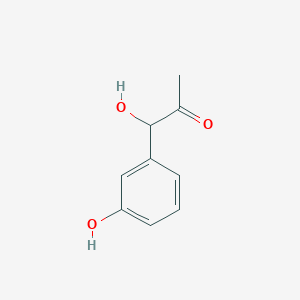
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a hydroxy group attached to both the phenyl ring and the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-hydroxyacetophenone, formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-alkoxyphenyl)propan-2-one or 1-(3-acetoxyphenyl)propan-2-one.
Scientific Research Applications
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-Hydroxy-1-phenylpropan-2-one: Lacks the additional hydroxy group on the phenyl ring.
3-Hydroxyacetophenone: Contains a hydroxy group on the phenyl ring but lacks the hydroxy group on the propanone chain.
4-Hydroxyphenylacetone: Similar structure but with the hydroxy group in the para position.
Uniqueness: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is unique due to the presence of hydroxy groups on both the phenyl ring and the propanone chain
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,1H3 |
InChI Key |
DQKWSNSMBHOHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















